N7-(2-Hydroxyethyl-d4)adenine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H24FN3O3SSi |
|---|---|
Molecular Weight |
361.51 g/mol |
IUPAC Name |
4-amino-1-[(2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C14H24FN3O3SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)18-6-9(15)12(16)17-13(18)19/h6,10-11H,7-8H2,1-5H3,(H2,16,17,19)/t10-,11+/m1/s1 |
InChI Key |
PZAVJQRKDBGTSP-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1O[C@H](CS1)N2C=C(C(=NC2=O)N)F |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling of N7 2 Hydroxyethyl D4 Adenine for Research Applications
Chemical Synthesis Routes to N7-(2-Hydroxyethyl)adenine
The generation of N7-(2-Hydroxyethyl)adenine is primarily achieved through the alkylation of adenine (B156593). lookchem.comescholarship.org This process involves the introduction of a hydroxyethyl (B10761427) group to the N7 position of the purine (B94841) ring.
Precursor Selection and Reaction Optimization
The selection of appropriate precursors is a critical first step in the synthesis of N7-(2-Hydroxyethyl)adenine. Adenine is the fundamental precursor, serving as the nucleobase scaffold. escholarship.org The alkylating agent, which provides the 2-hydroxyethyl group, is typically ethylene (B1197577) oxide or a derivative. nih.gov The choice of solvent and base is also crucial for optimizing the reaction, with polar aprotic solvents like dimethylformamide (DMF) often favored. rsc.org Reaction conditions such as temperature and pressure are carefully controlled to maximize the yield of the desired N7 isomer and minimize the formation of byproducts.
Regioselectivity in Nucleobase Alkylation
A significant challenge in the synthesis of N7-(2-Hydroxyethyl)adenine is controlling the regioselectivity of the alkylation reaction. Adenine has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), all of which can potentially be alkylated. escholarship.orgnih.gov The N7 position of guanine (B1146940) and adenine is often the most nucleophilic and, therefore, a major site of modification by many alkylating agents. nih.govscispace.com
Several factors influence the site of alkylation:
Reaction Medium: Alkylation of adenine in neutral or slightly basic conditions tends to yield N3-substituted products, whereas the reaction of the adenine anion favors the formation of N7 and N9 derivatives. rsc.org In polar solvents, N7 substitution is energetically favored. rsc.org
Steric Hindrance: The accessibility of the different nitrogen atoms plays a role. The N7 position is located in the major groove of DNA, making it relatively accessible. escholarship.org
Protecting Groups: To enhance regioselectivity, protecting groups can be employed to block other reactive sites on the adenine molecule, directing the alkylation specifically to the N7 position. nih.gov
Table 1: Factors Influencing Regioselectivity in Adenine Alkylation
| Factor | Influence on Alkylation Site |
| pH/Basicity | Neutral/slightly basic media favor N3-alkylation; anionic adenine favors N7 and N9. rsc.org |
| Solvent Polarity | Polar solvents energetically favor N7 substitution. rsc.org |
| Steric Effects | The accessibility of the nitrogen atoms influences the reaction site. escholarship.org |
| Protecting Groups | Can be used to block other reactive sites and direct alkylation to N7. nih.gov |
Strategies for Deuterium (B1214612) Incorporation (d4 Labeling)
The introduction of a stable isotope label, such as deuterium, is essential for creating N7-(2-Hydroxyethyl-d4)adenine, which is invaluable as an internal standard in quantitative mass spectrometry. acs.orgnist.gov
Synthesis with Deuterated Reagents (e.g., Ethylene Oxide-d4 or Deuterated Ethanol (B145695) Precursors)
The most direct method for producing this compound involves the use of a deuterated alkylating agent. Ethylene oxide-d4 (C₂D₄O) is a commercially available reagent that can be directly used to introduce the d4-labeled hydroxyethyl group onto the adenine base. sigmaaldrich.comisotope.com The synthesis of ethylene oxide-d4 itself can be achieved through various methods, such as the reaction of deuterated acetylene (B1199291) with heavy water to form deuterated acetaldehyde, followed by reduction to deuterated ethanol and subsequent catalytic dehydration. google.com
Alternatively, other deuterated precursors can be utilized. For instance, deuterated ethylene glycol can serve as a starting material for the synthesis of the necessary deuterated alkylating agent. acs.org
Characterization of Isotopic Enrichment and Purity
Following the synthesis, it is imperative to characterize the isotopic enrichment and purity of the this compound. This ensures the reliability of the compound for its intended applications.
Several analytical techniques are employed for this purpose:
Mass Spectrometry (MS): MS is a primary tool for determining the degree of deuteration by analyzing the isotopic mass distribution of the molecule. researchgate.net High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the residual proton signals, while ¹³C NMR can reveal isotopic shifts caused by the neighboring deuterium atoms, allowing for the quantification of site-specific deuteration. researchgate.netnih.gov
Table 2: Techniques for Characterizing Isotopic Enrichment
| Technique | Information Provided |
| Mass Spectrometry (MS) | Determines the overall degree of deuteration by analyzing the mass-to-charge ratio. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantifies residual proton signals (¹H NMR) and observes isotopic shifts (¹³C NMR) to determine site-specific deuteration. researchgate.net |
Structural Elucidation Techniques for Synthesized this compound (Beyond Basic Identification)
Beyond basic identification, a comprehensive structural elucidation of the synthesized this compound is necessary to confirm the precise location of the hydroxyethyl group and the deuterium atoms.
Advanced spectroscopic methods are crucial for this detailed characterization:
Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of the parent ion and analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule, helping to confirm the attachment of the hydroxyethyl group to the N7 position. nih.govfigshare.comacs.org
2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing connectivity between atoms. rsc.org HSQC identifies which protons are directly attached to which carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the unambiguous assignment of the alkylation site. rsc.org For instance, an HMBC correlation between the protons of the hydroxyethyl group and the C4, C5, and C8 carbons of the purine ring would definitively confirm N7-alkylation.
By employing these sophisticated analytical methods, researchers can ensure the structural integrity and isotopic purity of the synthesized this compound, making it a reliable tool for advanced research applications.
Formation and Persistence of N7 2 Hydroxyethyl Adenine Dna Adducts in Biological Contexts
Chemical and Biochemical Mechanisms of Adduct Formation
The creation of the N7-(2-hydroxyethyl)adenine adduct in DNA is governed by fundamental principles of chemical reactivity and metabolic processes within the body. The process involves the interaction of an electrophilic agent with the nucleophilic sites on the adenine (B156593) base.
Electrophilic Reactivity of Alkylating Agents with Adenine
Alkylating agents are reactive chemical species that possess an electrophilic (electron-deficient) alkyl group. This group is attracted to and forms a covalent bond with nucleophilic (electron-rich) centers in biological macromolecules, with DNA being a primary target. The purine (B94841) bases of DNA, adenine and guanine (B1146940), contain several nucleophilic nitrogen and oxygen atoms. For adenine, the most reactive sites are the ring nitrogens, particularly the N7 position, due to its high electron density and steric accessibility in the major groove of the DNA helix.
The reaction mechanism for many simple alkylating agents, such as the epoxide ethylene (B1197577) oxide, is a direct bimolecular nucleophilic substitution (SN2) reaction. nih.gov In this reaction, the N7 atom of adenine acts as the nucleophile, attacking the electron-deficient carbon of the alkylating agent. This attack leads to the formation of a stable covalent bond, resulting in the N7-(2-hydroxyethyl)adenine adduct. While N7 is the most frequent site of alkylation for adenine, other positions, such as N1 and N3, can also be targets, though typically to a lesser extent. nih.gov
Enzymatic and Non-Enzymatic Pathways Leading to 2-Hydroxyethylation
The formation of the 2-hydroxyethyl group that alkylates adenine can occur through both enzymatic and non-enzymatic pathways. A prominent precursor is ethylene, a ubiquitous olefin gas produced from both industrial sources and endogenous physiological processes like lipid peroxidation and methionine oxidation. nih.gov
Enzymatic Pathway: Ethylene itself is not reactive towards DNA. However, it can be metabolically activated in the body, primarily in the liver, by cytochrome P450 enzymes. nih.govresearchgate.net These enzymes catalyze the oxidation of ethylene to form ethylene oxide, a highly reactive three-membered epoxide ring. nih.gov This enzymatic conversion is a critical step, as it transforms a relatively inert precursor into a potent, direct-acting alkylating agent. nih.gov
Kinetic Studies of N7-(2-Hydroxyethyl)adenine Adduct Formation
The rate and extent of N7-(2-hydroxyethyl)adenine adduct formation are influenced by the concentration of the precursor chemical, the efficiency of metabolic processes, and the duration of exposure. Kinetic studies in non-human models provide insight into these relationships. While most quantitative studies focus on the major adduct N7-(2-hydroxyethyl)guanine (N7-HEG), its formation kinetics are considered representative for other hydroxyethylated adducts like N7-(2-hydroxyethyl)adenine.
Dose-Response Relationships in In Vitro and In Vivo Models (Non-Human)
In vivo studies in animal models, such as rats, have been crucial for understanding the relationship between exposure levels and the quantity of adducts formed. Following inhalation exposure to ethylene oxide, the formation of the analogous and more abundant N7-HEG adduct increases in a time-dependent manner in various tissues. nih.gov
For instance, studies in Fisher 344 rats exposed to ethylene oxide demonstrate a clear dose-response relationship. The levels of N7-HEG increase with the duration of exposure, reaching a steady state after several days as the rate of adduct formation is balanced by the rate of adduct loss. nih.govnih.gov
| Tissue | Exposure Duration | N7-HEG Level (adducts per 10⁷ guanine) |
|---|---|---|
| Brain | 1 Day | ~20 |
| Brain | 3 Days | ~45 |
| Brain | 20 Days | ~120 |
| Spleen | 1 Day | ~25 |
| Spleen | 3 Days | ~50 |
| Spleen | 20 Days | ~130 |
| Liver | 1 Day | ~10 |
| Liver | 3 Days | ~20 |
| Liver | 20 Days | ~50 |
Data adapted from studies on N7-HEG formation in rats, which serves as a model for N7-(2-hydroxyethyl)adenine kinetics. nih.gov
Influence of Metabolic Activation on Adduct Yields
The yield of DNA adducts is profoundly influenced by whether the exposure is to the precursor chemical or the direct-acting metabolite. When organisms are exposed to ethylene, the metabolic pathway to ethylene oxide can become saturated at high concentrations. researchgate.net This saturation of cytochrome P450 enzymes results in a dose-response curve that is supra-linear, meaning that the adduct yield per unit of exposure increases disproportionately at lower doses before plateauing at higher doses where the metabolic capacity is overwhelmed. researchgate.net
In contrast, when exposure is to ethylene oxide directly, this metabolic activation step is bypassed. The formation of N7-hydroxyethyl adducts then proceeds via a direct chemical reaction, resulting in a linear dose-response relationship where the number of adducts formed is directly proportional to the exposure concentration over a wide range. nih.gov This highlights that the kinetics of metabolic activation are a key determinant of the final adduct yield from precursor compounds.
Stability and Persistence of N7-(2-Hydroxyethyl)adenine Adducts in DNA
The biological consequence of a DNA adduct is not only dependent on its formation but also on its stability and persistence in the genome. N7-alkylated purines, including N7-(2-hydroxyethyl)adenine, are known to be chemically unstable within the DNA structure. nih.gov
The addition of the hydroxyethyl group to the N7 position of adenine introduces a formal positive charge into the purine's imidazole (B134444) ring system. nih.gov This positive charge electronically destabilizes the N-glycosidic bond, which links the adenine base to the deoxyribose sugar of the DNA backbone. nih.govresearchgate.net The weakened bond is susceptible to spontaneous hydrolytic cleavage, a process known as depurination. nih.gov
This chemical instability leads to a relatively short half-life for N7-alkylpurine adducts in DNA. For example, the structurally similar adduct N7-methylguanine has a half-life of approximately 150 hours in vivo. nih.gov N7-(2-hydroxyethyl)adenine is expected to be lost from DNA at a similar rate. This spontaneous loss is a major pathway for the removal of these adducts, independent of enzymatic DNA repair pathways. nih.gov While this rapid removal can prevent the long-term persistence of the original adduct, the resulting apurinic (AP) site is itself a form of DNA damage that must be repaired by the cell to prevent mutations during DNA replication. researchgate.net
Rates of Spontaneous Hydrolysis and Depurination from DNA
Alkylation at the N7-position of a purine base, such as adenine, significantly destabilizes the N-glycosidic bond. This chemical instability leads to two primary non-enzymatic decay pathways: spontaneous hydrolysis of the alkyl group and, more significantly, depurination, which is the cleavage of the N-glycosidic bond, resulting in the loss of the entire adducted base from the DNA backbone and the formation of an apurinic (AP) site.
The rate of depurination for N7-alkylpurines is considerably faster than that for unmodified purines. This is due to the formal positive charge introduced into the imidazole ring upon N7-alkylation, which makes the purine a better leaving group. While specific kinetic data for the depurination of N7-(2-Hydroxyethyl)adenine under physiological conditions (pH 7.4, 37°C) are not extensively documented, the rates can be inferred from studies on analogous N7-alkylpurine adducts. Generally, N7-alkylguanine adducts have half-lives in double-stranded DNA that range from a few hours to several days. researchgate.netnih.gov For instance, N7-methylguanine, a well-studied adduct, has a half-life of approximately 150 hours in duplex DNA. nih.gov The size and chemical nature of the alkyl group influence the rate of this spontaneous loss.
The process of depurination is a critical aspect of the adduct's persistence. The resulting AP site is itself a form of DNA damage that is both cytotoxic and mutagenic if not repaired. researchgate.net It can block DNA replication and, if bypassed by translesion synthesis polymerases, can lead to the insertion of an incorrect base opposite the lesion.
Below is a table summarizing the half-lives of various N7-alkylguanine adducts in double-stranded DNA, which provides a comparative context for the likely stability of N7-(2-Hydroxyethyl)adenine.
| N7-Alkylpurine Adduct | Estimated Half-Life (t½) in dsDNA (Physiological Conditions) |
|---|---|
| N7-methylguanine | ~150 hours |
| N7-(2-hydroxy-3-butene)guanine | ~50 hours |
| N7-(trihydroxy-benzo[a]pyreneyl)guanine | ~3 hours |
Enzymatic Excision and Repair Pathways for N7-Adducts
In addition to chemical decay, the persistence of N7-(2-Hydroxyethyl)adenine adducts is actively limited by cellular DNA repair machinery. The primary defense against small, non-helix-distorting base lesions like N7-alkylpurines is the Base Excision Repair (BER) pathway. youtube.comyoutube.com
The BER process is initiated by a class of enzymes known as DNA glycosylases, which recognize and excise specific types of damaged bases. youtube.com For N7-alkyladenine and N7-alkylguanine adducts, the key enzyme in humans is the Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG). nih.govbiorxiv.org AAG exhibits broad substrate specificity, recognizing a variety of alkylated and deaminated purines, including N3-methyladenine, N7-methylguanine, and 1,N⁶-ethenoadenine. nih.gov Given this range, N7-(2-Hydroxyethyl)adenine is a presumed substrate for AAG.
The repair process proceeds through a series of coordinated steps:
Recognition and Excision: The AAG enzyme scans the DNA, recognizes the N7-(2-Hydroxyethyl)adenine adduct, and flips the damaged base out of the DNA helix and into its active site. It then catalyzes the cleavage of the N-glycosidic bond, releasing the damaged purine. nih.gov This action creates an apurinic/apyrimidinic (AP) site, the same intermediate produced by spontaneous depurination.
AP Site Processing: The newly formed AP site is recognized by an AP endonuclease, which cleaves the phosphodiester backbone immediately 5' to the AP site. youtube.comyoutube.com
End Processing and DNA Synthesis: DNA polymerase β then removes the resulting 5'-deoxyribose phosphate (B84403) (dRP) moiety and fills the single-nucleotide gap by inserting the correct, undamaged nucleotide (adenine in this case). biorxiv.org
Ligation: Finally, the nick in the DNA backbone is sealed by a DNA ligase, restoring the integrity of the DNA strand. youtube.comyoutube.com
The efficiency of the BER pathway, and specifically the recognition and excision by AAG, is a crucial determinant of the half-life of N7-(2-Hydroxyethyl)adenine in cellular DNA. The interplay between the rate of spontaneous depurination and the rate of enzymatic repair dictates the steady-state level of these adducts and their ultimate biological impact.
| Step | Key Enzyme(s) | Action |
|---|---|---|
| 1. Damage Recognition & Excision | Alkyladenine DNA Glycosylase (AAG) | Recognizes and removes the N7-(2-Hydroxyethyl)adenine base by cleaving the N-glycosidic bond, creating an AP site. |
| 2. Incision | AP Endonuclease (APE1) | Cleaves the phosphodiester backbone 5' to the AP site. |
| 3. End Processing & Synthesis | DNA Polymerase β (Pol β) | Removes the 5' sugar-phosphate remnant and inserts the correct nucleotide. |
| 4. Ligation | DNA Ligase (e.g., LigIII) | Seals the remaining nick in the DNA backbone. |
Advanced Analytical Methodologies for Detection and Quantification of N7 2 Hydroxyethyl Adenine and Its Analogues
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is the preferred technology for the analysis of N7-alkylpurine adducts due to its high sensitivity and structural specificity. nih.gov When coupled with a chromatographic separation technique, MS allows for the resolution of the analyte of interest from a complex biological matrix and its subsequent unambiguous identification and quantification. Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was employed, but recent advancements have established Liquid Chromatography-Mass Spectrometry (LC-MS) as the dominant and more versatile platform for these types of analyses. researchgate.netmdpi.com
Gas Chromatography-Mass Spectrometry represents an early and powerful approach for the analysis of DNA adducts. nih.gov This technique requires the analyte to be thermally stable and volatile to traverse the gas chromatograph. Since compounds like N7-(2-Hydroxyethyl)adenine are non-volatile, their analysis by GC-MS is critically dependent on chemical derivatization to enhance their volatility. gcms.cz
Derivatization is a chemical modification process essential for preparing non-volatile compounds for GC-MS analysis. gcms.cz The primary goal is to convert polar functional groups, such as the amine and hydroxyl groups in N7-(2-Hydroxyethyl)adenine, into less polar, more volatile derivatives. This conversion not only facilitates the passage of the analyte through the GC column but also improves chromatographic peak shape and detection sensitivity. researchgate.netspectroscopyonline.com
Common derivatization strategies include silylation and acylation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens on hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group, which is less polar and more volatile. gcms.cz Another effective strategy involves using fluorinated reagents, such as Pentafluorobenzyl (PFB) bromide, which reacts with the analyte to form a PFB derivative. nih.gov This process significantly increases the volatility and introduces electrophoric groups that enhance detection sensitivity, particularly with specific detectors.
Table 1: Common Derivatization Reagents for GC-MS Analysis of Polar Compounds
| Reagent Class | Example Reagent | Target Functional Groups | Derivative Properties |
| Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -NH, -SH | Increases volatility and thermal stability. |
| Acylating Agents | PFP (Pentafluoropropionyl) Anhydride | -OH, -NH | Increases volatility; adds electrophoric groups. |
| Alkylating Agents | PFBBr (Pentafluorobenzyl Bromide) | -OH, -NH, Acids | Increases volatility; ideal for EC-MS detection. |
Electron Capture Mass Spectrometry (EC-MS), often performed in negative chemical ionization (NCI) mode, is a highly sensitive detection technique used with GC. nih.gov It is particularly effective for molecules that contain highly electronegative atoms, such as halogens (e.g., fluorine, chlorine). spectroscopyonline.com
To leverage this sensitivity for compounds like N7-(2-Hydroxyethyl)adenine, derivatization with polyfluorinated reagents is employed. For the analogous compound N7-(2-hydroxyethyl)guanine (N7-HEG), a method using pentafluorobenzyl (PFB) bromide for derivatization has been developed. nih.gov The resulting PFB derivative, rich in fluorine atoms, readily captures thermal electrons in the NCI source of the mass spectrometer. This process forms stable negative ions with high efficiency, leading to a significantly enhanced signal and extremely low detection limits, often in the femtomole (10⁻¹⁵ mol) to attomole (10⁻¹⁸ mol) range. nih.gov By monitoring the specific mass-to-charge ratio (m/z) of the abundant fragment ion of the derivative, this method achieves excellent specificity and sensitivity for trace-level quantification. nih.govsemanticscholar.org
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the modern gold standard for the quantification of DNA adducts. mdpi.com This approach is favored because it can directly analyze polar, non-volatile, and thermally labile compounds like N7-(2-Hydroxyethyl)adenine in their native state, circumventing the need for chemical derivatization. nih.govnih.gov The coupling is most often achieved using an Electrospray Ionization (ESI) source, leading to the widely used HPLC-ESI-MS/MS configuration. semanticscholar.orgnih.gov
The initial separation of N7-(2-Hydroxyethyl)adenine from complex biological samples is achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.gov
Reverse Phase HPLC (RP-HPLC): This is the most common separation mode for DNA adducts. nih.govhplc.eu The stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is polar. A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.gov A gradient elution, where the concentration of the organic solvent is gradually increased, is used to separate compounds based on their hydrophobicity. bitesizebio.com N7-(2-Hydroxyethyl)adenine, being a polar compound, elutes relatively early in the chromatographic run. helixchrom.com
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns packed with smaller particles (<2 µm) and operate at higher pressures than conventional HPLC. nih.gov This results in significantly improved resolution, higher peak capacity, and much faster analysis times, making it ideal for high-throughput analysis. nih.govnih.gov
Table 2: Typical LC Parameters for DNA Adduct Analysis
| Parameter | Description | Example |
| Column | C18 Reverse Phase | Acquity UPLC BEH C18 (2.1 mm × 100 mm; 1.7 μm) nih.gov |
| Mobile Phase A | Aqueous component with acid modifier | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | Organic modifier | Acetonitrile or Methanol nih.gov |
| Flow Rate | 0.1 - 0.5 mL/min | 0.1 mL/min nih.gov |
| Elution Type | Gradient | Linear gradient from 0% B to 95% B nih.gov |
Following chromatographic separation, the analyte enters the mass spectrometer through an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that generates charged ions from polar molecules in solution with minimal fragmentation, making it perfectly suited for DNA adducts. nih.govnih.gov In positive ion mode, N7-(2-Hydroxyethyl)adenine is protonated to form the precursor ion, [M+H]⁺.
In a tandem mass spectrometer (MS/MS), this precursor ion is isolated and then fragmented, typically through collision-induced dissociation (CID). mdpi.com The resulting product ions are specific to the structure of the precursor ion. chemguide.co.uk This process provides a second dimension of selectivity, greatly enhancing the confidence of identification. For the analogous compound N7-(2-hydroxyethyl)guanine (N7-HEG), a characteristic fragmentation involves the transition of the protonated precursor ion (m/z 196) to a major product ion at m/z 152. nih.govstorkapp.me This corresponds to the loss of the hydroxyethyl (B10761427) group from the purine (B94841) ring. Similar characteristic fragmentation pathways would be expected for N7-(2-Hydroxyethyl)adenine.
The detection method of choice is Selected Reaction Monitoring (SRM), where the mass spectrometer is set to specifically monitor the transition from the precursor ion to a specific product ion. nih.gov When a deuterated internal standard like N7-(2-Hydroxyethyl-d4)adenine is used, a separate SRM transition corresponding to its mass is monitored simultaneously. The ratio of the signal from the analyte to the signal from the stable isotope-labeled standard allows for highly accurate and precise quantification, correcting for any sample loss during preparation or variations in instrument response. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HPLC-ESI-MS/MS)
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) for Specificity and Sensitivity
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are powerful targeted mass spectrometry techniques used for quantifying specific molecules in complex mixtures. creative-proteomics.comwashington.edu These methods are typically performed on triple quadrupole (QqQ) mass spectrometers and offer exceptional sensitivity and selectivity. nih.govfu-berlin.denih.gov
In an SRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion (for example, the protonated molecule of N7-(2-Hydroxyethyl)adenine). nih.gov This isolated ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. fu-berlin.denih.gov The third quadrupole (Q3) is then set to detect a single, specific fragment ion (product ion) generated from the precursor. fu-berlin.denih.gov The combination of a specific precursor ion mass and a specific product ion mass is known as a "transition," which is highly characteristic of the target analyte. nih.govwikipedia.org This two-stage mass filtering process dramatically reduces chemical noise, resulting in a very high signal-to-noise ratio and enhanced sensitivity. washington.eduresearchgate.net
MRM is an extension of SRM where multiple product ions from one or more precursor ions are monitored in a single analytical run. fu-berlin.dewikipedia.org This allows for the simultaneous quantification of several analytes or the monitoring of multiple transitions for a single analyte to increase the confidence of identification and quantification. creative-proteomics.comspringernature.com By monitoring multiple transitions for N7-(2-Hydroxyethyl)adenine and its analogues, MRM provides a more robust and confirmed measurement. springernature.com The high duty cycle and specificity of SRM/MRM make them ideal for detecting DNA adducts at the very low concentrations typically found in biological systems, which can be as low as one adduct per 10⁸ to 10¹⁰ normal nucleotides. nih.govspectroscopyonline.com
| Feature | Selected Reaction Monitoring (SRM) | Multiple Reaction Monitoring (MRM) |
|---|---|---|
| Principle | Monitors a single, predefined precursor-to-product ion transition for one analyte. nih.govwikipedia.org | Simultaneously monitors multiple precursor-to-product ion transitions. creative-proteomics.comfu-berlin.de |
| Application | Highly targeted quantification of a single, specific compound. creative-proteomics.com | Quantification of multiple analytes in one run or enhanced confirmation of a single analyte by monitoring several of its fragments. springernature.com |
| Instrumentation | Typically performed on a triple quadrupole (QqQ) mass spectrometer. nih.govfu-berlin.de | |
| Advantage | Exceptional sensitivity and specificity due to two stages of mass filtering, which significantly reduces background noise. washington.edunih.gov |
Stable Isotope Dilution Mass Spectrometry (SIDMS) Utilizing this compound as an Internal Standard
Stable Isotope Dilution Mass Spectrometry (SIDMS) is considered the gold standard for the quantitative analysis of DNA adducts due to its high accuracy and precision. nih.gov This method involves using a stable isotope-labeled version of the analyte as an internal standard. nih.govacs.org For the quantification of N7-(2-Hydroxyethyl)adenine, its deuterated analogue, this compound, serves as an ideal internal standard. lgcstandards.comnih.gov This standard is chemically identical to the target analyte but has a different mass due to the replacement of four hydrogen atoms with deuterium (B1214612). lgcstandards.com
Principles of Isotope Dilution for Absolute Quantification
The core principle of isotope dilution is the addition of a known quantity of the stable isotope-labeled internal standard (e.g., this compound) to a sample before any processing or analysis steps. nih.govacs.org The labeled standard and the natural (unlabeled) analyte behave almost identically during sample extraction, purification, derivatization, and chromatographic separation. nih.gov
Within the mass spectrometer, the instrument can distinguish between the analyte and the internal standard based on their mass difference. By measuring the ratio of the mass spectrometric response of the endogenous analyte to that of the known amount of added internal standard, the absolute concentration of the analyte in the original sample can be calculated with high accuracy. nih.gov This approach provides absolute quantification because the ratio of the two forms is largely unaffected by variations in sample handling or instrument response. springernature.com
Mitigation of Matrix Effects and Sample Processing Variability
Biological samples such as tissues and biofluids are complex matrices that can interfere with mass spectrometric analysis. nih.gov "Matrix effects" occur when other components in the sample either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Furthermore, analyte can be lost at various stages of sample preparation, including extraction, hydrolysis, and purification. chromatographyonline.com
By adding the stable isotope-labeled internal standard at the earliest stage of sample preparation, it experiences the same physical and chemical effects as the endogenous analyte. nih.govacs.org Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Similarly, any ion suppression or enhancement from the matrix will affect both the analyte and the standard equally. springernature.com As a result, the ratio of the analyte to the internal standard remains constant, allowing for the correction of these variations and leading to a highly accurate and reproducible measurement. nih.govacs.org
Validation of SIDMS Assays for Accuracy and Reproducibility
To ensure the reliability of a SIDMS assay, a thorough validation process is required. This process establishes the performance characteristics of the method and confirms its suitability for the intended purpose. Key validation parameters include:
Linearity and Calibration Curve: The method's response to the analyte is tested over a range of concentrations to establish a linear relationship. A calibration curve is generated using standards containing known concentrations of the analyte and a fixed concentration of the internal standard. For biological matrices, the correlation coefficient (r) of the curve should typically be greater than 0.990. nih.gov
Accuracy and Precision: Accuracy is determined by measuring the concentration of the analyte in quality control (QC) samples and comparing the results to the known values. Precision, which reflects the reproducibility of the method, is assessed by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision).
Sensitivity: The sensitivity of the assay is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample is confirmed, often by using MRM to ensure that multiple, specific transitions are monitored.
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | Demonstrates a proportional relationship between instrument response and analyte concentration over a specific range. | Correlation coefficient (r or r²) > 0.99. nih.govnih.gov |
| Accuracy | Closeness of the measured value to the true value, often expressed as percent error. | Within ±15-20% of the nominal value. |
| Precision | Degree of scatter between a series of measurements, expressed as the coefficient of variation (CV). | CV ≤15-20%. |
| Sensitivity (LLOQ) | The lowest concentration on the calibration curve that can be quantified reliably. nih.gov | Analyte response is identifiable and reproducible with accuracy and precision within ±20%. |
Sample Preparation and Enrichment Protocols for Biological Matrices
The analysis of DNA adducts from biological sources like cells and tissues requires meticulous sample preparation to isolate the DNA from a complex mixture of proteins, lipids, and other cellular components. acs.orgchromatographyonline.com The goal is to obtain pure DNA that can be hydrolyzed to release the adducted nucleobases or nucleosides for subsequent mass spectrometric analysis. nih.gov
Isolation and Purification of DNA from Cells and Tissues
A common and reliable method for isolating high-quality DNA from biological matrices involves several key steps. nih.govnih.gov The specific protocol can be adapted based on the tissue type and the quantity of starting material. acs.org
A typical workflow is as follows:
Homogenization and Lysis: The tissue or cell sample is first mechanically or enzymatically homogenized to break down the cellular structure. A lysis buffer containing detergents is added to disrupt cell and nuclear membranes, releasing the cellular contents. youtube.com
Protein Digestion: An enzyme, typically proteinase K, is added to the lysate to digest proteins, including histones that are tightly bound to the DNA. nih.gov This step helps to free the DNA and prevent protein contamination.
DNA Extraction/Purification: Following protein digestion, the DNA is separated from other cellular components. This is often achieved using commercial kits that employ silica-based spin columns. nih.govnih.gov The DNA selectively binds to the silica (B1680970) membrane in the presence of high salt concentrations, while contaminants are washed away.
Washing: The column-bound DNA is washed with ethanol (B145695) solutions to remove any remaining salts and impurities. nih.govnih.gov
Elution: Finally, the purified DNA is eluted from the column using water or a low-salt buffer, resulting in a clean DNA sample ready for hydrolysis and analysis. youtube.com
Alternative methods include precipitation of DNA using isopropanol (B130326) or ethanol after proteins and other contaminants have been removed through extraction with organic solvents like phenol-chloroform. nih.govnih.gov Regardless of the method, care must be taken to avoid cross-contamination between samples, especially when dealing with low-level adducts. nih.gov
| Step | Purpose | Common Reagents/Methods |
|---|---|---|
| 1. Homogenization & Lysis | Break down tissue and cell structures to release DNA. | Rotor-stator homogenizers, bead beating, lysis buffer with detergents (e.g., SDS). youtube.com |
| 2. Protein Removal | Digest proteins to free DNA and reduce contamination. | Proteinase K digestion. nih.gov |
| 3. DNA Purification | Separate DNA from lipids, RNA, and other cellular debris. | Silica spin columns (e.g., Qiagen kits) or phenol-chloroform extraction. nih.govnih.gov |
| 4. DNA Precipitation & Washing | Concentrate DNA and remove salts from purification buffers. | Isopropanol or ethanol precipitation, followed by washes with 70% ethanol. nih.govnih.gov |
| 5. Elution/Resuspension | Prepare pure DNA in a solution suitable for downstream analysis. | Water or low-salt buffer (e.g., TE buffer). |
Chemical or Enzymatic Hydrolysis for Adduct Release
The initial and critical step in the analysis of DNA adducts is the liberation of the modified base or nucleoside from the DNA polymer. The choice of hydrolysis method depends on the stability of the target adduct and the subsequent analytical technique. For N7-substituted purine adducts like N7-HEdA, the glycosidic bond is notably labile. nih.govnih.gov This characteristic allows for several effective hydrolysis strategies.
Chemical Hydrolysis:
Acid Hydrolysis: Mild acid hydrolysis is frequently used to cleave the glycosidic bonds of N7-alkylpurines, releasing the adducted base. nih.govnih.gov This method takes advantage of the inherent instability of the N-glycosidic bond in N7-substituted purines. nih.gov Studies have shown that heating DNA samples at 70°C in the presence of dilute acid (e.g., 0.05% HCl) can efficiently induce depurination and release the intact modified nucleobases. nih.gov Acid hydrolysis is often more efficient than other methods and is well-suited for the quantitative analysis of known adducts by mass spectrometry. ccspublishing.org.cn
Thermal Hydrolysis: Neutral thermal hydrolysis, or depurination, involves heating the DNA sample in water to selectively cleave the labile glycosidic bonds of damaged bases. nih.govacs.org This gentle method can release N7-alkylguanine and N7-alkyladenine adducts while minimizing the degradation that might occur under harsher acidic conditions. nih.gov Spontaneous depurination is a natural process, and the half-life for the deglycosylation of N7-alkyladenine adducts in DNA is estimated to be around 3 hours. nih.govacs.org
Enzymatic Hydrolysis: Enzymatic digestion of DNA using a cocktail of nucleases (like micrococcal nuclease and spleen phosphodiesterase) or DNases is a common method to break down the DNA into its constituent deoxynucleosides. nih.govoup.comoup.comnih.gov This approach is generally milder than chemical hydrolysis and preserves the structure of the adduct as a modified deoxynucleoside. For many liquid chromatography-mass spectrometry (LC-MS) analyses, enzymatic digestion is the preferred method. nih.gov However, its efficiency can be influenced by the DNA modification site and matrix effects, which may impact the accuracy of quantification. ccspublishing.org.cn For screening and identifying unknown adducts where the complete nucleoside structure is informative, enzymatic hydrolysis is particularly valuable. ccspublishing.org.cn
The selection of the hydrolysis method is a trade-off between efficiency, preservation of the adduct's structure (base vs. nucleoside), and compatibility with the downstream analytical platform.
| Method | Principle | Product Released | Advantages | Disadvantages | Primary Application |
|---|---|---|---|---|---|
| Acid Hydrolysis | Cleavage of N-glycosidic bond under acidic conditions. nih.gov | Adducted Base | High efficiency; suitable for stable adducts. ccspublishing.org.cn | Can degrade unstable adducts; not suitable for all adduct types (e.g., O6-adducts). ccspublishing.org.cn | Quantitative analysis of known, stable N7-purine adducts. ccspublishing.org.cn |
| Thermal Hydrolysis | Neutral heating to induce depurination of labile adducts. acs.org | Adducted Base | Gentle conditions; minimizes artifact formation. nih.gov | Lower efficiency compared to acid hydrolysis. ccspublishing.org.cn | Analysis of heat-labile N7-purine adducts. nih.gov |
| Enzymatic Hydrolysis | Use of nucleases to digest DNA backbone. semanticscholar.org | Adducted Deoxynucleoside | Mild conditions; preserves nucleoside structure. nih.gov | Efficiency can be affected by adduct structure and location; enzymes can be costly. ccspublishing.org.cn | Screening for unknown adducts; structural identification. ccspublishing.org.cn |
Solid-Phase Extraction and Chromatographic Enrichment
Following hydrolysis, the target adducts are present in a complex mixture containing a vast excess of unmodified nucleosides or bases. acs.org Therefore, a purification and enrichment step is crucial to remove interfering matrix components and concentrate the adducts to a level detectable by analytical instruments. Solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) are the most common techniques employed for this purpose.
Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup of DNA adducts from biological hydrolysates. acs.orgmdpi.com It involves passing the sample through a cartridge containing a solid sorbent that selectively retains either the adducts or the impurities. The choice of sorbent (e.g., reversed-phase C18, ion-exchange) depends on the physicochemical properties of the adduct. For N7-HEdA, which is relatively polar, hydrophilic interaction liquid chromatography (HILIC)-based SPE, sometimes termed hydrophilic-phase extraction (HPE), can be an effective strategy. chromatographyonline.com SPE is valued for its convenience, speed, and ability to reduce ion suppression effects in mass spectrometry. oup.comdocumentsdelivered.com Multistep SPE protocols using different sorbents can be developed to isolate a wide range of adducts with diverse polarities. mdpi.com
| Technique | Principle of Separation | Typical Use | Key Advantages |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Differential partitioning of analytes between a solid sorbent and a liquid phase based on properties like polarity or charge. mdpi.com | Sample cleanup prior to LC-MS or GC-MS analysis. acs.org | Reduces matrix interference, concentrates adducts, high throughput. oup.com |
| Offline HPLC Fractionation | Separation of adducts from unmodified nucleosides/bases based on retention on an HPLC column. oup.com | Enrichment of adducts prior to ³²P-postlabeling or LC-MS. nih.gov | High resolving power, effective removal of major interfering components. ki.se |
| Immunoaffinity Purification | Uses antibodies immobilized on a solid support to specifically capture target adducts. berkeley.edu | Highly selective enrichment of a specific, known adduct. oup.com | Exceptional selectivity and enrichment factor. berkeley.edu |
Comparison with Other Analytical Methodologies for DNA Adducts
Advanced techniques centered around liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are often considered the gold standard for DNA adduct analysis due to their high specificity and structural elucidation capabilities. However, other established methods each offer unique advantages and remain relevant in specific research contexts.
³²P-Postlabeling: This is an ultra-sensitive method capable of detecting bulky or aromatic DNA adducts at levels as low as one adduct in 10⁹ to 10¹⁰ nucleotides. nih.govsemanticscholar.org The method involves enzymatic digestion of DNA, enrichment of adducted nucleotides, labeling with [γ-³²P]ATP, and separation by thin-layer chromatography (TLC) or HPLC. ki.sewisnerbaum.com Its main advantage is its exceptional sensitivity and its utility as a screening tool for detecting unknown adducts without prior knowledge of their chemical structure. acs.orgnih.gov However, it provides no direct structural information about the adduct and is less suited for small, polar adducts. nih.gov The transition to mass spectrometry from ³²P-postlabeling has been driven by the need for definitive structural confirmation. nih.gov
Immunoassays: These methods, such as enzyme-linked immunosorbent assay (ELISA), use antibodies that specifically recognize a particular DNA adduct. berkeley.edunih.gov Immunoassays can be highly sensitive, rapid, and cost-effective for analyzing a large number of samples. oup.com They are excellent for quantifying a known adduct for which a specific antibody has been developed. nih.govberkeley.edu The primary limitation is their specificity; they can only detect the single adduct or class of adducts that the antibody binds to, and they are not suitable for discovery-based research. oup.com Cross-reactivity can also be a concern.
HPLC with Electrochemical Detection (HPLC-EC): This technique is highly sensitive for the detection of adducts that are electrochemically active (i.e., can be oxidized or reduced). nih.govantecscientific.com It has been successfully applied to measure various adducts, including N7-(2-hydroxyethyl)guanine, with detection limits around one adduct in 10⁶ nucleotides. oup.comnih.gov The method is simpler and less expensive than mass spectrometry. antecscientific.com Its applicability, however, is restricted to electroactive molecules, and it provides less structural information than MS. berkeley.edu
In comparison, LC-MS/MS offers a powerful combination of sensitivity, selectivity, and structural confirmation. acs.org It can provide quantitative data with high accuracy, especially when using a stable isotope-labeled internal standard such as this compound. nih.gov While historically less sensitive than ³²P-postlabeling, advances in instrumentation have significantly closed this gap, making LC-MS/MS the preferred method for targeted, quantitative analysis and structural verification of DNA adducts. oup.comnih.gov
| Methodology | Sensitivity | Specificity | Structural Information | Strengths | Limitations |
|---|---|---|---|---|---|
| LC-MS/MS | High (fmol to amol) nih.gov | Very High | Yes (Mass, Fragmentation) | Definitive identification and quantification; requires no radiolabels. acs.org | Requires authentic standards; susceptible to ion suppression; high instrument cost. oup.com |
| ³²P-Postlabeling | Extremely High (1 in 10⁹-10¹⁰ bases) semanticscholar.org | Moderate | No | Excellent for screening unknown bulky adducts; no standard needed for detection. nih.gov | Use of radioactivity; provides no structural data; less efficient for small adducts. nih.gov |
| Immunoassays (ELISA) | High | High (Antibody-dependent) | No | High throughput; cost-effective; requires small sample amounts. oup.com | Requires a specific antibody; not suitable for unknown adducts; potential for cross-reactivity. oup.com |
| HPLC-EC | High (fmol) nih.gov | High | No | Relatively low cost; high sensitivity for specific compounds. antecscientific.com | Limited to electrochemically active adducts. berkeley.edu |
Applications of N7 2 Hydroxyethyl D4 Adenine in Mechanistic Biological Investigations
Tracing Metabolic Pathways of Alkylating Agents and their DNA-Reactive Metabolites
Alkylating agents are a class of reactive chemicals that can covalently bind to nucleophilic sites within cells, including on DNA. Many such agents require metabolic activation to become reactive electrophiles. For example, ethylene (B1197577) is metabolized by cytochrome P450 enzymes to its reactive epoxide form, ethylene oxide. nih.govresearchgate.net This epoxide is a direct-acting alkylating agent that can then react with DNA.
The nucleophilic centers in DNA, particularly the N7 positions of guanine (B1146940) and adenine (B156593), are common targets for such agents. nih.govnih.gov The N7 position of guanine is generally the most reactive site, but adducts also form at other locations, including the N3 and N7 positions of adenine. nih.govnih.gov The formation of N7-(2-Hydroxyethyl)adenine is a direct consequence of the reaction of ethylene oxide with the N7 atom of an adenine base in the DNA strand.
The use of N7-(2-Hydroxyethyl-d4)adenine is crucial for accurately tracing these metabolic pathways. By using it as an internal standard in LC-MS/MS analyses, researchers can precisely quantify the amount of N7-(2-Hydroxyethyl)adenine formed in tissues and cells after exposure to ethylene or ethylene oxide. This allows for a direct measurement of the "internal dose" of the reactive metabolite and helps to elucidate the pathways, efficiency, and dose-response relationships of metabolic activation leading to DNA damage. researchgate.net Such studies have demonstrated that while direct-acting alkylating agents tend to produce a linear dose-response for adduct formation, compounds requiring metabolic activation can show non-linear, saturation kinetics. nih.govresearchgate.net
Investigating DNA Repair Mechanisms and Enzyme Kinetics Related to N7-Adducts
Cells possess sophisticated DNA repair mechanisms to counteract the damaging effects of alkylation. The primary pathway for repairing N7-alkylated purines, such as N7-(2-Hydroxyethyl)adenine, is the base excision repair (BER) pathway. nih.govsurrey.ac.uk The process is initiated by a specific DNA glycosylase, Alkyladenine DNA Glycosylase (AAG), which recognizes and excises the damaged base by cleaving the N-glycosidic bond that links it to the DNA backbone. nih.govumich.eduumich.edu This action creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes in the BER pathway to restore the original DNA sequence. nih.gov
Investigating the efficiency, substrate specificity, and kinetics of enzymes like AAG is fundamental to understanding cellular defense against alkylating agents. Such studies often involve incubating synthetic DNA containing the specific adduct with the purified enzyme or cell extracts and measuring the rate at which the adduct is removed.
Here, the role of this compound is indispensable for accurate measurement. To determine the enzyme's kinetic parameters, researchers must be able to precisely quantify the amount of remaining DNA adduct or the amount of excised base at various time points. By using this compound as an internal standard, isotope dilution mass spectrometry can provide the highly accurate data required to model the enzyme's activity. nih.gov This allows for the determination of key kinetic constants and provides insights into how efficiently the cell can repair this specific type of DNA lesion. nih.govacs.org
Molecular Dosimetry Studies in In Vitro Cell Systems and In Vivo Animal Models
Molecular dosimetry aims to quantify the dose of a toxicant that interacts with a critical cellular macromolecule, such as DNA, providing a more biologically relevant measure of exposure than simply measuring the external dose. iaea.orgmdpi.com DNA adducts, like N7-(2-Hydroxyethyl)adenine, serve as excellent molecular dosimeters because their presence confirms that a chemical has been absorbed, distributed, metabolized (if necessary), and has reacted with the genetic material. nih.govcdc.gov
Quantification of Adduct Levels as Biomarkers of Exposure
The level of a specific DNA adduct can be used as a biomarker to monitor human exposure to carcinogens and to assess potential cancer risk. nih.gov For example, N7-(2-hydroxyethyl)guanine, a related adduct, is a well-established biomarker for exposure to ethylene oxide. cdc.govnih.gov The quantification of these adducts in DNA from accessible tissues (like blood cells) or from target tissues in animal models provides a direct link between exposure and a biologically effective dose.
The accuracy of these measurements is paramount, and this is where this compound plays its central role. In molecular dosimetry studies, researchers expose cell cultures or animal models to varying concentrations of an alkylating agent and then measure the resulting levels of DNA adducts. aacrjournals.org Using this compound as an internal standard allows for the establishment of precise and reliable dose-response curves. nih.gov For example, studies on rats exposed to ethylene oxide have shown a time-dependent increase in the related N7-(2-hydroxyethyl)guanine adduct in various tissues. nih.gov The ability to generate such robust quantitative data is foundational to risk assessment.
Table 1: Illustrative Dose-Response of N7-Adduct Formation in Rats Exposed to Ethylene Oxide (EO) Data adapted from studies on the analogous and more abundant N7-(2-hydroxyethyl)guanine adduct to illustrate the principle of dose-response relationships.
| Exposure Concentration (ppm EO) | Adducts per 10^8 Nucleotides (Liver) | Adducts per 10^8 Nucleotides (Spleen) |
| 0 (Control) | 1.1 - 3.5 | 1.1 - 3.5 |
| 0.01 | ~3.5 | ~3.5 |
| 1.0 | >10 | >10 |
| This table is for illustrative purposes to demonstrate a typical dose-response relationship. The precise quantification in such studies relies on stable isotope-labeled internal standards. nih.gov |
Elucidation of Endogenous Background Levels of DNA Adducts
A significant finding in the field of DNA damage is that adducts identical to those formed by industrial chemicals can also be formed endogenously by normal physiological processes, such as lipid peroxidation and the metabolism of endogenous ethylene. nih.govnih.gov This discovery complicates risk assessment, as it is crucial to distinguish between damage from low-level external exposures and the natural background level of adducts. nih.gov
Highly sensitive analytical methods are required to detect and quantify these low background levels. Isotope dilution LC-MS/MS, enabled by standards like this compound, is the "gold standard" for this purpose. nih.gov Research has successfully established background levels of N7-hydroxyethylated purines in the DNA of unexposed rats, mice, and humans. nih.govnih.govoup.com For instance, background levels of N7-(2-hydroxyethyl)guanine in rat tissues have been measured in the range of 1.1 to 3.5 adducts per 10^8 nucleotides. nih.gov The ability to accurately measure these endogenous levels provides a critical baseline against which the effects of exogenous exposures can be assessed.
Research into Structure-Activity Relationships of Adenine Adducts in DNA Replication and Transcription (Molecular Level)
The presence of a bulky adduct on a DNA base can have profound consequences for cellular processes that rely on the DNA template, namely replication and transcription. nih.govresearchgate.net An adduct can physically block the progression of DNA or RNA polymerases, leading to stalled replication forks or truncated transcripts. researchgate.netpsu.edu Alternatively, the altered base may cause a polymerase to misread the template and insert an incorrect nucleotide, leading to a mutation. nih.gov
Understanding the relationship between the specific structure of an adduct (e.g., its size, shape, and position on the base) and its effect on these processes is a key area of research. These studies often employ synthetic oligonucleotides containing a single, site-specifically placed adduct. nih.gov These modified DNA templates are then used in in vitro assays with purified polymerases or in cell-based systems to observe the outcome.
While this research is primarily structural and mechanistic, quantitative analysis plays a critical supporting role. It is essential to confirm the identity and quantity of the adduct within the synthetic DNA template before conducting biological assays. Analytical methods like LC-MS/MS, using this compound as a quantification standard, would be employed to verify that the synthetic DNA contains the correct modification at the expected level. This analytical validation ensures that the observed biological effects are directly attributable to the specific adduct being studied, thereby enabling a clear understanding of its structure-activity relationship at the molecular level. nih.gov
Computational and Theoretical Studies of N7 2 Hydroxyethyl Adenine Adducts
Molecular Modeling and Docking Simulations of Adduct-DNA Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the three-dimensional structure of a DNA adduct within the double helix and to quantify its interaction energy. For N7-(2-Hydroxyethyl)adenine, these studies aim to understand how the addition of the hydroxyethyl (B10761427) group at the N7 position affects the adduct's orientation in the DNA grooves and its non-covalent interactions with neighboring bases and the sugar-phosphate backbone.
Alkylation at the N7 position places the adduct in the major groove of the DNA helix, as this nitrogen is exposed in this groove. nih.gov Unlike bulky adducts that cause significant structural distortions, small N7-alkyl adducts are generally considered to be non-distorting. Molecular dynamics simulations of DNA containing N7-methylguanine, a closely related adduct, show that it causes only minimal perturbation to the global B-DNA structure.
Docking studies on related N7-substituted purines, such as N7-(2-pyrimidyl)-adenine, have explored their potential to interact with DNA. These simulations suggest that such molecules can bind within the minor groove, an interaction stabilized by hydrogen bonds and electrostatic forces. csic.es While N7-(2-Hydroxyethyl)adenine itself is covalently bound, the principles of its non-covalent interactions (e.g., hydrogen bonding via the hydroxyl group) with the DNA environment can be similarly modeled. The hydroxyethyl group can potentially form hydrogen bonds with adjacent DNA bases or the phosphate (B84403) backbone, influencing its precise orientation and stability within the major groove.
| Parameter | Finding for Analogous N7-Adducts | Significance |
| Location in DNA | Major Groove | The N7 position of purines is accessible in the major groove of B-DNA. nih.gov |
| Interaction Mode | Non-intercalating; minimal distortion | Adduct resides on the "edge" of the base without inserting between base pairs, preserving the overall helical structure. nih.gov |
| Key Interactions | van der Waals forces, potential H-bonds | The alkyl group interacts with the floor of the major groove, while the terminal hydroxyl could interact with the phosphate backbone. |
| Docking Energy | Favorable binding energies predicted | Computational models for related ligands suggest a strong, stable interaction with the DNA helix. csic.es |
Quantum Chemical Calculations of Adduct Stability, Reactivity, and Electronic Properties
Quantum chemical calculations, particularly those using density functional theory (DFT), provide fundamental insights into the electronic structure of molecules, allowing for the prediction of their stability and reactivity. For N7-(2-Hydroxyethyl)adenine, these calculations are critical for understanding its inherent chemical lability.
A key consequence of alkylation at the N7 position of a purine (B94841) is the introduction of a formal positive charge into the imidazole (B134444) ring. nih.gov This charge delocalization significantly weakens the N-glycosidic bond, which links the adenine (B156593) base to the deoxyribose sugar. The instability of this bond makes the adduct prone to spontaneous hydrolysis, leading to the loss of the entire modified base from the DNA backbone—a process known as depurination. nih.govresearchgate.net This leaves behind a non-instructive abasic site, which can be highly mutagenic if not repaired before DNA replication.
Quantum chemical studies can quantify this instability by calculating bond lengths, vibrational frequencies, and the energy barrier for glycosidic bond cleavage. For N7-alkylguanine adducts, it has been shown that the half-life in double-stranded DNA is highly dependent on the nature of the alkyl group, ranging from around 150 hours for a methyl group to just a few hours for larger adducts. nih.gov It is expected that N7-(2-Hydroxyethyl)adenine exhibits similar instability.
| Property | Theoretical Prediction/Finding | Implication |
| Electronic Structure | Positive charge delocalized over the purine ring system. nih.gov | Destabilizes the N-glycosidic bond. |
| Chemical Stability | Prone to spontaneous depurination. researchgate.netresearchgate.net | Leads to the formation of mutagenic abasic sites. |
| Reactivity | Susceptible to imidazole ring-opening at high pH. nih.gov | Forms formamidopyrimidine (FAPy) lesions, which are more stable and potentially miscoding. |
| Half-life (in dsDNA) | Estimated to be on the order of hours to a few days. | This is based on data for analogous N7-alkylguanine adducts like N7-methylguanine (~150 h) and N7-(2-hydroxy-3-butene)-guanine (~50 h). nih.gov |
Simulation of Interactions with DNA-Modifying Enzymes and Repair Proteins
The cellular response to DNA damage involves a suite of repair enzymes that recognize and remove lesions. Computational simulations are crucial for visualizing how these enzymes interact with specific adducts like N7-(2-Hydroxyethyl)adenine. The two primary repair pathways for such N-alkyl adducts are base excision repair (BER), initiated by alkyladenine DNA glycosylase (AAG), and direct reversal by AlkB family dioxygenases. nih.govnih.gov
Alkyladenine DNA Glycosylase (AAG): AAG is a DNA glycosylase that recognizes a broad spectrum of damaged bases, including N7-methylguanine and N3-methyladenine. nih.govnih.gov Molecular simulations of AAG interacting with damaged DNA reveal a "base-flipping" mechanism. The enzyme slides along the DNA and introduces a sharp bend, which facilitates the eversion of the damaged base out of the helix and into the enzyme's active site. bohrium.com Although AAG is not highly active on N7-ethylguanine, it is presumed to recognize and excise other small N7-alkylpurines. Simulations can model the specific interactions within the AAG active site that allow it to accommodate an N7-(2-Hydroxyethyl)adenine adduct and catalyze the cleavage of its unstable glycosidic bond.
AlkB Family Proteins: The E. coli AlkB protein and its human homologs (ALKBH2 and ALKBH3) repair alkylation damage through an oxidative dealkylation mechanism. nih.govacs.org These enzymes are particularly efficient at repairing lesions on single-stranded DNA, such as 1-methyladenine (B1486985) and 3-methylcytosine. nih.gov Computational studies have explored the catalytic mechanism of AlkB, showing how it uses an Fe(II) cofactor and 2-oxoglutarate to hydroxylate the aberrant alkyl group, leading to its removal and the restoration of the original base. acs.org Simulations of AlkB with an N7-(2-Hydroxyethyl)adenine substrate would predict the binding orientation and the feasibility of the oxidative repair process, which may be sterically hindered compared to repair of a simple methyl group.
| Enzyme/Protein | Interaction with N7-Alkyladenine Analogues | Computational Finding/Simulation |
| Alkyladenine DNA Glycosylase (AAG) | Recognizes and binds N7-alkylpurines. nih.gov Initiates base excision repair. nih.gov | Simulations show AAG bends DNA to flip the damaged base into its active site for excision. bohrium.com |
| AlkB Dioxygenase | Directly reverses alkylation damage via oxidation. acs.org | QM/MM simulations elucidate the multi-step catalytic mechanism involving a ferryl intermediate that hydroxylates the alkyl group. acs.org |
| DNA Polymerases | Can be blocked by the adduct, or may bypass it, sometimes leading to mutations. nih.gov | Structural studies of polymerases with N7-alkylguanine show the adduct can alter the enzyme's conformation, impeding correct nucleotide insertion. nih.gov |
Prediction of Adduct-Induced Conformational Changes in DNA
While N7-alkylation does not typically cause large-scale distortions to the DNA helix, it can induce subtle but significant local conformational changes. These alterations can affect DNA replication and transcription by influencing the interactions of DNA polymerases and other proteins with the damaged template.
Molecular dynamics (MD) simulations are the primary tool for predicting these changes. By simulating the motion of the adducted DNA duplex over time, researchers can analyze parameters such as base pair geometry, sugar pucker conformation, and the width of the major and minor grooves.
One of the most significant predicted conformational changes for N7-alkylpurines relates to the rotational orientation around the N-glycosidic bond. While nucleotides in standard B-DNA adopt an anti conformation, the presence of a bulky adduct can favor a switch to the syn conformation. NMR and crystallographic studies on a bulky N7-benzylguanine adduct revealed that it preferentially adopts a syn conformation when in the active site of a DNA polymerase. nih.gov This altered conformation can deter the binding of the correct incoming nucleotide, thereby slowing down or stalling DNA replication and increasing the potential for misincorporation. nih.gov Similar conformational dynamics are plausible for the N7-(2-Hydroxyethyl)adenine adduct, where the hydroxyethyl group could sterically favor a syn-like orientation in certain enzymatic contexts.
| Conformational Parameter | Predicted Change for N7-Alkylpurine Adducts | Biological Consequence |
| Global Helix Structure | Minimal distortion to the overall B-form DNA. | Adduct is often considered "non-distorting" and may evade some forms of repair like nucleotide excision repair. |
| Glycosidic Bond Torsion Angle | Potential shift from the normal anti to a syn conformation. nih.govchemrxiv.org | Can interfere with Watson-Crick base pairing, block DNA polymerase, and promote replication errors. |
| Sugar Pucker | May shift from the standard C2'-endo to C3'-endo. | Alters the local backbone geometry, which can influence protein recognition. |
| Base Pairing | Does not directly disrupt Watson-Crick hydrogen bonding face. nih.gov | The lesion is not intrinsically miscoding in the same way as O6-alkylguanine, but can become mutagenic through depurination or polymerase errors. |
Future Directions and Emerging Research Avenues for N7 2 Hydroxyethyl D4 Adenine Studies
Development of Hypersensitive and High-Throughput Analytical Platforms for DNA Adductomics
The future of DNA adduct analysis lies in the development of analytical platforms that are not only more sensitive but also capable of high-throughput screening to analyze the "DNA adductome"—the entirety of DNA adducts in a cell. mdpi.com While traditional methods like ³²P-postlabeling offer high sensitivity, they often lack the ability to provide definitive structural information for the adducts detected. tera.orgmdpi.com
Modern analytical strategies are centered around mass spectrometry (MS), particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov The evolution of this technology is pushing the limits of detection to unprecedented levels. Innovations such as nano-flow liquid chromatography (nanoLC) and high-resolution mass spectrometry (HRMS) are enabling the reliable quantification of adducts at levels as low as one adduct per 10⁹ to 10¹⁰ nucleotides from microgram quantities of DNA. tera.orgmdpi.com
In this context, stable isotope-labeled internal standards are not just beneficial; they are essential. N7-(2-Hydroxyethyl-d4)adenine serves as an ideal internal standard for the quantification of its non-labeled analogue, N7-(2-hydroxyethyl)adenine. By using the stable isotope dilution mass spectrometry (IDMS) method, researchers can account for variations during sample preparation and analysis, thereby achieving high accuracy and reproducibility. nih.gov This approach is considered the "gold standard" for DNA adduct analysis. nih.gov Future platforms will likely integrate automated sample preparation with advanced LC-MS systems to create high-throughput workflows for large-scale epidemiological studies, where precise quantification using standards like this compound will be paramount.
| Analytical Method | Sensitivity | Throughput | Structural Information | Quantitative Accuracy |
| ³²P-Postlabeling | Very High (1 adduct in 10⁹⁻¹⁰ nt) mdpi.com | Low to Medium | No | Semi-quantitative |
| Immunoassays | High | High | Specific to one adduct | Relative quantification |
| GC/MS | High | Medium | Yes | High (with IS) |
| LC-MS/MS | High to Very High nih.gov | Medium to High | Yes | Very High (with SIL-IS) nih.gov |
| LC-HRMS | Very High | Medium | Yes | Very High (with SIL-IS) |
*SIL-IS: Stable Isotope-Labeled Internal Standard, such as this compound.
Integration with Systems Biology and Multi-Omics Approaches in DNA Damage Research
Understanding the biological consequences of DNA damage requires looking beyond the formation of a single adduct. Systems biology offers a framework for integrating diverse biological data to model complex cellular processes, such as the DNA Damage Response (DDR). mdpi.com The future of DNA damage research involves combining DNA adduct data with other "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of how cells respond to genotoxic insults. nih.govnih.gov
Multi-omics analyses can reveal how the presence of specific adducts correlates with changes in gene expression, protein activity, and metabolic pathways. nih.gov For example, quantitative data on N7-(2-hydroxyethyl)adenine levels, obtained using this compound as a standard, can be integrated into network models to explore its impact on DNA repair pathways, cell cycle checkpoints, and apoptosis. mdpi.com This approach can help researchers understand the systemic effects of exposure to alkylating agents like ethylene (B1197577) oxide. nih.gov By providing precise quantitative data points, isotope-labeled standards are crucial for constructing and validating these complex computational models, ultimately allowing for a more predictive understanding of the health risks associated with DNA damage. nih.goviu.edu
Advancements in Microscale and Single-Cell Adduct Analysis Using Isotope-Labeled Standards
A significant frontier in toxicology and cancer research is the analysis of DNA adducts in minute samples, such as those from needle biopsies, circulating tumor cells, or even single cells. This level of analysis is crucial for understanding the heterogeneity of DNA damage and repair capacity within a tissue or cell population. However, analyzing such small quantities of DNA presents immense analytical challenges, demanding the utmost in sensitivity and accuracy. mdpi.com
Mass spectrometry is the only technique capable of meeting these demands. nih.gov The use of stable isotope-labeled internal standards is non-negotiable in this context. When analyzing DNA from a single cell, every source of analytical variability must be controlled. This compound, when added at the very beginning of the sample preparation process, co-extracts with the target analyte, N7-(2-hydroxyethyl)adenine. This allows for precise correction of any analyte loss during the complex workflow of DNA extraction, hydrolysis, and chromatographic separation from an exceedingly small sample. This precise quantification is essential for comparing adduct levels between individual cells, which could reveal, for instance, why some cells in a population are more susceptible to genotoxic agents than others. As microfluidic "lab-on-a-chip" technologies and advanced mass spectrometry interfaces continue to develop, the ability to perform single-cell adductomics will become a reality, with isotope-labeled standards like this compound forming the bedrock of quantitative accuracy.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N7-(2-Hydroxyethyl-d4)adenine, and how is its structural integrity validated?
- Methodological Answer : Synthesis typically involves deuterium labeling at the hydroxyethyl group via alkylation reactions with deuterated reagents (e.g., D4-ethylene oxide). Structural confirmation employs nuclear magnetic resonance (NMR) to verify deuterium incorporation and liquid chromatography-mass spectrometry (LC-MS) to assess purity . For example, NMR chemical shifts at ~3.6 ppm (hydroxyethyl protons) and deuterium-specific isotopic patterns in MS spectra are critical for validation.
Q. How does deuterium labeling in this compound enhance analytical detection in biological systems?
- Methodological Answer : Deuterium introduces a distinct isotopic signature, enabling precise tracking via mass spectrometry. This reduces background noise in complex matrices (e.g., cell lysates) and improves quantification accuracy. Researchers use stable isotope dilution assays (SIDA) with deuterated internal standards to correct for matrix effects and instrument variability .
Advanced Research Questions
Q. What experimental strategies are used to investigate the isotope effect on enzymatic processing of this compound?
- Methodological Answer : Kinetic isotope effect (KIE) studies compare reaction rates between deuterated and non-deuterated analogs. For example, incubate this compound with DNA repair enzymes (e.g., MTH1) and measure hydrolysis rates via high-performance liquid chromatography (HPLC) or radiometric assays. A KIE >1 indicates deuterium slows bond cleavage, revealing mechanistic details of enzyme-substrate interactions .
Q. How can researchers resolve contradictions in data regarding this compound’s stability under physiological conditions?
- Methodological Answer : Stability studies must control pH, temperature, and nucleophile concentrations (e.g., glutathione). Conflicting data often arise from variations in buffer systems (e.g., phosphate vs. Tris). Use accelerated stability testing at 37°C with simulated physiological fluids (e.g., PBS, plasma) and monitor degradation via LC-MS. For instance, pH <7.0 increases hydrolysis rates due to protonation of the N7 position, altering reactivity .
Q. What advanced techniques are employed to detect this compound-DNA adducts in vivo?
- Methodological Answer : Immunoaffinity chromatography with monoclonal antibodies specific to the adduct structure enriches low-abundance adducts. Subsequent detection via ultra-sensitive LC-MS/MS with multiple reaction monitoring (MRM) achieves sub-femtomolar sensitivity. To mitigate false positives, use negative controls (e.g., deuterium-free analogs) and validate with DNA enzymatic hydrolysis followed by adduct-specific quantification .
Q. How do researchers design dose-response experiments to assess the mutagenic potential of this compound?
- Methodological Answer : Use bacterial reverse mutation assays (Ames test) with S9 metabolic activation and mammalian cell models (e.g., HPRT gene mutation assay). Dose ranges are determined via preliminary cytotoxicity assays (MTT/ATP viability tests). Data analysis includes Poisson regression for mutation frequency and benchmark dose (BMD) modeling to estimate low-dose risks. Contradictions in mutagenicity data may arise from differences in repair enzyme expression across cell lines, requiring orthogonal validation (e.g., CRISPR knockouts) .
Methodological Considerations
- Data Analysis : Use software like GraphPad Prism for nonlinear regression of kinetic data and R/Bioconductor for genomic adduct mapping. Always report confidence intervals and effect sizes .
- Contradiction Management : Replicate experiments across independent labs using standardized protocols (e.g., ISO 17025) and share raw data via repositories like Zenodo to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
